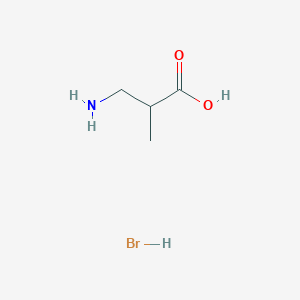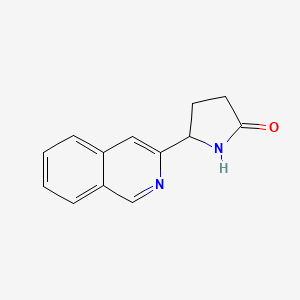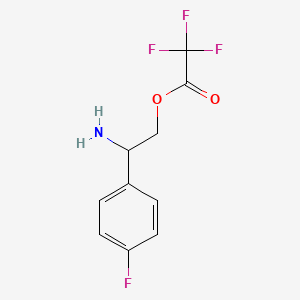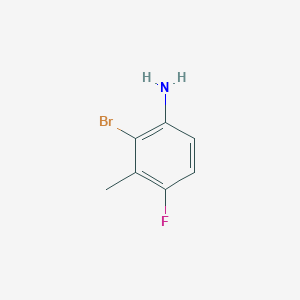
2-Bromo-4-fluoro-3-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-fluoro-3-methylaniline is an organic compound with the molecular formula C7H7BrFN It is a derivative of aniline, where the aniline ring is substituted with bromine, fluorine, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-3-methylaniline can undergo various types of chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms, it can participate in nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: The bromine substituent makes it suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling: Palladium catalysts, along with boronic acids or esters, are typically used in cross-coupling reactions.
Oxidation/Reduction: Reagents such as hydrogen peroxide for oxidation and metal hydrides for reduction are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.
科学研究应用
2-Bromo-4-fluoro-3-methylaniline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Materials Science: It is used in the preparation of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of 2-Bromo-4-fluoro-3-methylaniline in various applications depends on its chemical reactivity. For instance, in medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific derivative or final product synthesized from this compound .
相似化合物的比较
Similar Compounds
5-Bromo-4-fluoro-2-methylaniline: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
4-Bromo-3-(trifluoromethyl)aniline: Another halogenated aniline derivative with distinct properties due to the presence of a trifluoromethyl group.
Uniqueness
2-Bromo-4-fluoro-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity in chemical reactions and its suitability for specific applications, such as in the synthesis of pharmaceuticals and advanced materials.
属性
分子式 |
C7H7BrFN |
|---|---|
分子量 |
204.04 g/mol |
IUPAC 名称 |
2-bromo-4-fluoro-3-methylaniline |
InChI |
InChI=1S/C7H7BrFN/c1-4-5(9)2-3-6(10)7(4)8/h2-3H,10H2,1H3 |
InChI 键 |
MEPFEFYEAMAGSH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1Br)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


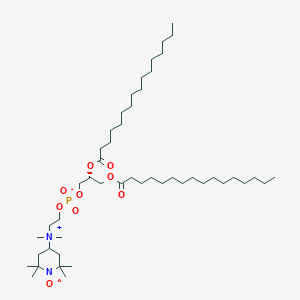


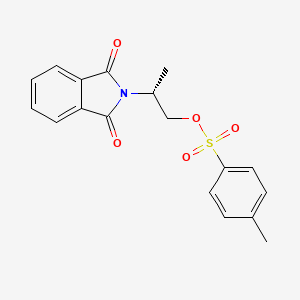
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-ol](/img/structure/B15222235.png)
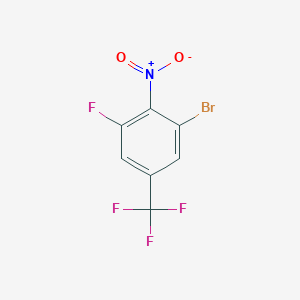
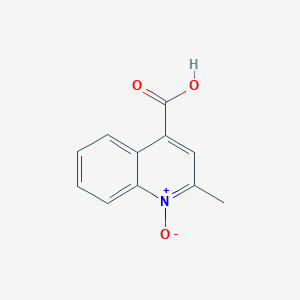
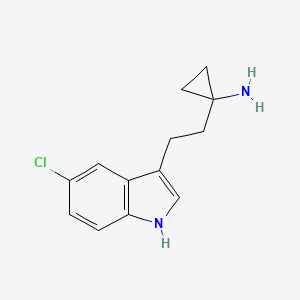
![1-[5-Chloro-4-(trifluoromethyl)-3-pyridyl]ethanone](/img/structure/B15222256.png)
